molecular formula C17H20FNO2 B11224681 3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylpropyl)propanamide

3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylpropyl)propanamide

Cat. No.: B11224681
M. Wt: 289.34 g/mol
InChI Key: IZEGRDVQVTVGPO-UHFFFAOYSA-N
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Description

3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylpropyl)propanamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-fluorophenyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylpropyl)propanamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dihydroxy-2,5-dimethylhexane.

    Introduction of the 4-fluorophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a 4-fluorophenyl group.

    Formation of the propanamide moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylpropyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The furan ring and the 4-fluorophenyl group play crucial roles in these interactions by facilitating binding to hydrophobic pockets and forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 4-fluorophenyl group in 3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylpropyl)propanamide imparts unique electronic properties to the compound, enhancing its potential for specific applications in medicinal chemistry and materials science. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to target molecules .

Properties

Molecular Formula

C17H20FNO2

Molecular Weight

289.34 g/mol

IUPAC Name

3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylpropyl)propanamide

InChI

InChI=1S/C17H20FNO2/c1-12(2)11-19-17(20)10-8-15-7-9-16(21-15)13-3-5-14(18)6-4-13/h3-7,9,12H,8,10-11H2,1-2H3,(H,19,20)

InChI Key

IZEGRDVQVTVGPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CCC1=CC=C(O1)C2=CC=C(C=C2)F

Origin of Product

United States

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